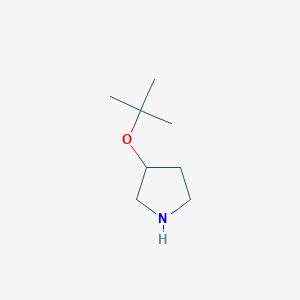

3-(Tert-butoxy)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Core Structures in Organic Synthesis and Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal and organic chemistry. tandfonline.comfrontiersin.orgnih.gov Its importance stems from a unique combination of physicochemical properties, including hydrophilicity, basicity, and structural rigidity. tandfonline.combohrium.com This saturated scaffold is not a simple flat ring; its non-planarity, often described as "pseudorotation," allows for an enhanced three-dimensional exploration of chemical space, a critical factor in the design of new bioactive molecules. researchgate.netnih.govnih.gov

The versatility of the pyrrolidine core is evident in its widespread presence in both natural products and synthetic pharmaceuticals. frontiersin.orgnih.gov It forms the fundamental structure of numerous alkaloids, such as nicotine (B1678760) and hygrine (B30402), which exhibit significant biological activities. nih.gov In the realm of synthetic chemistry, the pyrrolidine nucleus is a favored scaffold in drug design, appearing in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net Its prevalence is due to the ability of the sp³-hybridized carbon atoms to create complex and stereochemically diverse molecules. researchgate.netnih.govnih.gov The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers, each potentially having a distinct biological profile. nih.govnih.gov

Beyond medicinal applications, pyrrolidine derivatives are widely employed as organocatalysts, ligands for transition metals, and effective chiral controllers in asymmetric synthesis, highlighting their fundamental role in advancing chemical research. nih.govresearchgate.net The ability to functionalize the pyrrolidine ring at various positions, particularly at the N1, 3rd, and 5th positions, provides vast opportunities for chemists to fine-tune molecular properties and develop novel compounds for a wide array of applications. tandfonline.combohrium.com

Historical Context of Tert-Butoxy (B1229062) Protection in Pyrrolidine Chemistry

The strategic use of protecting groups is a fundamental concept in multi-step organic synthesis. For amines, one of the most widely used protecting groups is the tert-butoxycarbonyl (Boc) group. wikipedia.orgresearchgate.net The Boc group is valued for its stability under a variety of reaction conditions, particularly basic and nucleophilic environments, and its ease of removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgresearchgate.net This acid-labile nature allows for selective deprotection without disturbing other sensitive functional groups within a complex molecule. wikipedia.org

The introduction of the tert-butoxy group, either as part of a Boc protecting group on the nitrogen atom or as an ether linkage on a carbon atom of the ring, became a significant strategy in pyrrolidine chemistry. Historically, as chemists began to explore more sophisticated pyrrolidine derivatives for applications in drug discovery, there was a need to enhance properties like metabolic stability and lipophilicity. The bulky tert-butyl group serves this purpose well. When attached as a tert-butoxy ether, it increases the molecule's lipophilicity, which can facilitate its passage through biological membranes. It also provides steric bulk, which can influence the molecule's binding affinity and selectivity for biological targets.

The development of specific derivatives like (3R)-3-(tert-butoxy)pyrrolidine arose from this strategic effort to create more drug-like pyrrolidine building blocks. The tert-butoxy group offers protection and stability, allowing for chemical modifications at other positions of the pyrrolidine ring before its potential removal or retention in the final target molecule. wikipedia.org An interesting aspect of Boc group chemistry in pyrrolidine systems is the potential for intramolecular migration, for instance, a base-generated alkoxide can trigger a fast N→O migration of a Boc group, a phenomenon that has been studied for its mechanistic novelty and synthetic utility. nih.gov

Scope of Academic Research on 3-(Tert-butoxy)pyrrolidine Derivatives

Academic research on this compound and its derivatives is primarily focused on their application as versatile building blocks in organic synthesis and medicinal chemistry. These compounds serve as crucial chiral intermediates for the construction of more complex, biologically active molecules. The presence of the tert-butoxy group at the 3-position, combined with the inherent chirality of the pyrrolidine ring, makes these derivatives valuable for asymmetric synthesis.

A significant area of investigation involves the use of this compound in the synthesis of novel therapeutic agents. Researchers utilize this scaffold to develop compounds targeting a range of diseases. For example, derivatives have been incorporated into molecules designed as potential enzyme inhibitors for conditions like Alzheimer's disease and cancer. smolecule.com The structural features of the this compound moiety can influence a compound's interaction with biological targets, such as enzymes and receptors, affecting binding affinity and selectivity.

The synthesis of these derivatives is also an active area of research. Synthetic routes often involve the formation of the pyrrolidine ring from precursors like amino acids, followed by the introduction of the tert-butoxy group via nucleophilic substitution. Research has explored various methods to control the stereochemistry at the 3-position, which is often crucial for the biological activity of the final product.

Furthermore, studies have examined the chemical reactivity of this compound derivatives. This includes their use in nucleophilic substitution reactions and as precursors for other functionalized pyrrolidines. For instance, derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine have been studied for their redox properties. researchgate.net The scope of research is broad, encompassing fundamental synthetic methodology, the creation of compound libraries for drug discovery, and detailed studies of the structure-activity relationships of the resulting molecules. acs.orgevitachem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXRXZFYHVZKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butoxy Substituted Pyrrolidines

Stereoselective Synthesis of Pyrrolidine (B122466) Enantiomers

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications. The following sections detail various asymmetric strategies to access chiral pyrrolidine enantiomers, which are precursors to or can be directly functionalized to yield 3-(tert-butoxy)pyrrolidine.

Asymmetric Catalytic Approaches for Chiral Pyrrolidine Construction

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. In the context of pyrrolidine synthesis, various catalytic systems have been developed to achieve high levels of enantioselectivity. A notable example involves a one-pot photoenzymatic synthesis of N-Boc-3-hydroxypyrrolidine, a direct precursor to this compound. This method combines a photochemical oxyfunctionalization of N-Boc-pyrrolidine to generate the corresponding 3-pyrrolidinone, followed by a stereoselective enzymatic reduction using a ketoreductase (KRED) to yield the chiral alcohol with high conversion and excellent enantiomeric excess.

Another powerful strategy is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. This method allows for the enantioselective construction of the pyrrolidine ring through the use of chiral phosphoramidite (B1245037) ligands. While this approach has been extensively used for various substituted pyrrolidines, its application to precursors of this compound would involve the use of appropriately functionalized imines or TMM donors. nih.govorganic-chemistry.org

| Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| Ketoreductase (KRED) | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | up to 90 | >99 |

| Pd(dba)2 / Chiral Phosphoramidite Ligand | N-Boc Imines and TMM | Substituted N-Boc-pyrrolidines | High | High |

Chiral Auxiliary-Mediated Transformations for Pyrrolidine Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgtcichemicals.com The use of N-tert-butanesulfinamide as a chiral auxiliary has proven to be a robust method for the asymmetric synthesis of various amines, including cyclic amines like pyrrolidines. acs.org For instance, the diastereoselective addition of a Grignard reagent to a γ-chloro-N-tert-butanesulfinyl imine can be followed by an intramolecular cyclization to furnish a chiral pyrrolidine. The tert-butanesulfinyl group effectively directs the stereochemistry of the nucleophilic addition, and its subsequent removal provides the desired enantiomerically enriched pyrrolidine.

| Chiral Auxiliary | Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio |

| N-tert-butanesulfinamide | γ-chloro-N-tert-butanesulfinyl imine | Grignard Reagent | Chiral 2-substituted pyrrolidine | High |

Enantioselective Cyclization Strategies

Enantioselective cyclization reactions provide a direct route to chiral heterocyclic compounds from acyclic precursors. A highly effective strategy for the synthesis of substituted pyrrolidines is the enantioselective nitrile anion cyclization. acs.orgacs.orgresearchgate.net This method has been successfully applied to the synthesis of N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. The key step involves the cyclization of a δ-amino nitrile, where the stereochemistry is controlled by a chiral catalyst during a preceding reduction step or by a chiral auxiliary. For the synthesis of a 3-substituted pyrrolidine, a similar strategy could be envisioned starting from a suitably substituted acyclic precursor.

A notable example involves the preparation of chiral 3-hydroxypyrrolidine from chiral 4-chloro-3-hydroxybutyronitrile. google.com This precursor can be obtained from the enantioselective opening of epichlorohydrin (B41342). The subsequent reduction of the nitrile group to an amine, followed by in-situ intramolecular cyclization, proceeds with high fidelity to yield the chiral 3-hydroxypyrrolidine. google.com

| Precursor | Key Reaction Step | Product | Yield (%) | Enantiomeric Purity |

| Chiral 4-chloro-3-hydroxybutyronitrile | Reduction and in-situ cyclization | Chiral 3-hydroxypyrrolidine | High | High |

| Acyclic δ-amino nitrile | Nitrile anion 5-exo-tet cyclization | Chiral 1,3,4-trisubstituted pyrrolidine | >95 | 94-99% ee |

Ring-Forming Reactions for Pyrrolidine Core Synthesis

The construction of the pyrrolidine ring is the cornerstone of any synthetic route towards this compound. Various ring-forming reactions have been developed, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

Nitrile Anion Cyclization Methods for Pyrrolidine Formation

As introduced in the context of enantioselective strategies, nitrile anion cyclization is a powerful tool for constructing the pyrrolidine ring. acs.orgacs.orgresearchgate.netdrexel.edunih.govresearchgate.net The general approach involves the intramolecular cyclization of a δ-halonitrile or a related species bearing a leaving group at the δ-position. The reaction is typically initiated by a strong base to generate the nitrile anion, which then undergoes an intramolecular nucleophilic substitution to form the five-membered ring.

For the synthesis of a precursor to this compound, one could envisage a substrate such as a protected 4-amino-2-(tert-butoxy)pentanenitrile. Deprotonation at the carbon bearing the nitrile would be followed by cyclization to afford the desired this compound. A key advantage of this method is the ability to form a new carbon-carbon bond during the ring-forming step.

| Substrate | Base | Product | Yield (%) |

| δ-amino nitrile | Lithium hexamethyldisilazide (LiHMDS) | 1,3,4-trisubstituted pyrrolidine | >95 |

[3+2] Cycloaddition Reactions for Densely Substituted Pyrrolidines

The [3+2] cycloaddition reaction is a highly efficient and convergent method for the synthesis of five-membered rings, including pyrrolidines. nih.govorganic-chemistry.orgacs.orgrsc.orgnih.govuchicago.eduresearchgate.netnih.govacs.orgmdpi.comresearchgate.net This reaction typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrrolidine synthesis, azomethine ylides are commonly employed as the 1,3-dipole, which react with a variety of alkenes as dipolarophiles.

The stereochemical outcome of the cycloaddition can be controlled by using chiral catalysts or by incorporating chiral auxiliaries into either the azomethine ylide or the alkene. For instance, the reaction of an azomethine ylide derived from an amino acid with a chiral N-acryloyloxazolidinone can lead to the formation of highly functionalized and enantiomerically enriched pyrrolidines. The resulting cycloadducts can then be further elaborated to introduce the desired tert-butoxy (B1229062) group at the 3-position. The use of N-tert-butanesulfinyl imines as precursors for the in-situ generation of chiral azomethine ylides has also been shown to be an effective strategy for diastereoselective [3+2] cycloadditions. acs.org

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Auxiliary | Product | Diastereomeric/Enantiomeric Selectivity |

| Azomethine Ylide | Alkene | Chiral Lewis Acid / Chiral Auxiliary | Densely substituted pyrrolidine | High |

| N-tert-butanesulfinyl imine derived azomethine ylide | Alkene | N-tert-butanesulfinyl group | Chiral substituted pyrrolidine | High diastereoselectivity |

Reductive Cyclization Protocols

Reductive cyclization represents a powerful strategy for the construction of the pyrrolidine ring from acyclic precursors. These methods typically involve the formation of a carbon-nitrogen bond through the reduction of an imine or a related functional group, leading to the cyclized product.

One common approach involves the reductive amination of 1,4-dicarbonyl compounds. In the context of synthesizing this compound, a suitable precursor would be a 1,4-dicarbonyl compound bearing a tert-butoxy group at the 2-position. The reaction proceeds through the initial formation of an enamine or iminium ion intermediate upon treatment with an amine, followed by reduction to yield the pyrrolidine ring. Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being frequently used due to their mildness and selectivity.

Another versatile reductive cyclization method is the intramolecular reductive amination of γ-amino ketones. For the synthesis of this compound, a γ-amino ketone with a tert-butoxy group at the β-position relative to the ketone would be the key intermediate. This substrate can be cyclized under reducing conditions to afford the desired pyrrolidine. The choice of reducing agent is crucial for the success of this reaction and is often substrate-dependent.

| Precursor Type | Key Intermediate | Typical Reducing Agents | Product |

| 2-(tert-butoxy)-1,4-dicarbonyl compound | Enamine/Iminium ion | NaBH3CN, NaBH(OAc)3 | This compound |

| γ-Amino-β-(tert-butoxy) ketone | Iminium ion | Catalytic Hydrogenation, NaBH4 | This compound |

Intramolecular Amination and Cyclization Techniques

Intramolecular amination reactions provide a direct and atom-economical route to pyrrolidines by forming a C-N bond through the activation of a C-H bond. A classic example of this type of transformation is the Hofmann-Löffler-Freytag reaction. organic-chemistry.orgbeilstein-journals.orgyoutube.comresearchgate.netacs.orgrsc.org This reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, typically initiated by heat or light. This radical then abstracts a hydrogen atom from the δ-carbon, leading to the formation of a carbon-centered radical. Subsequent cyclization and trapping of the radical furnishes the pyrrolidine ring. organic-chemistry.orgbeilstein-journals.orgyoutube.comresearchgate.netacs.orgrsc.org

For the synthesis of this compound, the starting material would be an N-halo-4-(tert-butoxy)butan-1-amine. The regioselectivity of the hydrogen atom abstraction is a critical factor in this reaction. The presence of the tert-butoxy group can influence the electronic and steric environment of the C-H bonds, potentially directing the radical abstraction to the desired position.

Modern variations of the Hofmann-Löffler-Freytag reaction have been developed to overcome some of the limitations of the classical conditions, such as the use of strong acids and the need to pre-form the N-haloamine. These modified procedures often employ different reagents for the in situ generation of the nitrogen radical, offering milder reaction conditions and broader substrate scope.

| Reaction | Key Intermediate | Initiator | Product |

| Hofmann-Löffler-Freytag | Nitrogen-centered radical | Heat or UV light in acid | This compound |

Functionalization and Derivatization Strategies on the Pyrrolidine Scaffold

Once the this compound core has been synthesized, further functionalization is often necessary to access a diverse range of target molecules. The following sections discuss various strategies for the selective modification of the pyrrolidine ring.

Regioselective Functionalization of Boc-Protected Pyrrolidines

The use of a tert-butoxycarbonyl (Boc) group as a protecting group for the pyrrolidine nitrogen is a common strategy in organic synthesis. The Boc group not only protects the nitrogen from unwanted reactions but can also influence the reactivity and regioselectivity of subsequent transformations on the pyrrolidine ring.

The presence of the 3-tert-butoxy group on the pyrrolidine ring can exert a significant steric and electronic influence on the regioselectivity of functionalization reactions. For instance, in deprotonation-alkylation sequences, the position of lithiation can be directed by the interplay between the Boc group and the 3-tert-butoxy substituent. Directed ortho-metalation (DoM) strategies, where a directing group on the Boc-protected pyrrolidine guides a metalating agent to a specific position, can also be employed to achieve high regioselectivity.

C(sp3)-H Activation Approaches for Pyrrolidine Functionalization

Direct C(sp3)-H activation has emerged as a powerful tool for the functionalization of saturated heterocycles, avoiding the need for pre-functionalized starting materials. snnu.edu.cn In the context of this compound, C-H activation strategies can enable the introduction of various substituents at different positions on the pyrrolidine ring.

These reactions are typically catalyzed by transition metals, such as palladium, rhodium, or ruthenium, and often require a directing group to achieve high levels of regioselectivity. The directing group, which is typically attached to the pyrrolidine nitrogen, coordinates to the metal center and brings it into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. The choice of directing group is crucial for controlling the site of C-H activation. For a this compound scaffold, the directing group can be designed to favor functionalization at the C2, C4, or C5 positions, depending on the desired outcome.

| Catalyst System | Directing Group | Position Functionalized |

| Palladium(II) | Pyridine-based | C2 or C5 |

| Rhodium(III) | Carboxylate | C2 |

| Ruthenium(II) | Picolinamide | C4 |

Halogenation and Related Substitution Reactions

The introduction of halogen atoms onto the pyrrolidine ring provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. The regioselectivity of halogenation of this compound is influenced by both the electronic nature of the ring and the steric hindrance imposed by the substituents.

Electrophilic halogenation is a common method for introducing halogens onto the pyrrolidine ring. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are frequently used for bromination and chlorination, respectively. The position of halogenation can often be controlled by the reaction conditions and the nature of the protecting group on the nitrogen. For instance, under radical conditions, halogenation may occur preferentially at the α-position to the nitrogen, while under ionic conditions, other positions might be favored.

Alkylation and Arylation Reactions on Pyrrolidine Derivatives

The introduction of alkyl and aryl groups onto the pyrrolidine scaffold is a key transformation in the synthesis of many pharmaceutical compounds. For this compound derivatives, these reactions can be achieved through various methods, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

N-Boc-protected this compound can be deprotonated at a specific position using a strong base, such as an organolithium reagent, to generate a nucleophilic species that can then be reacted with an alkyl or aryl halide. The regioselectivity of this deprotonation is influenced by the directing effect of the Boc group and the steric hindrance of the tert-butoxy group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful methods for the arylation of pyrrolidine derivatives. organic-chemistry.orgyoutube.comresearchgate.netnih.gov These reactions typically involve the coupling of a pyrrolidine derivative bearing a halide or triflate with an organoboron, organotin, or organozinc reagent in the presence of a palladium catalyst. The regioselectivity of these reactions is determined by the position of the halide or triflate on the pyrrolidine ring.

| Reaction | Reagents | Catalyst | Product |

| Alkylation | Organolithium, Alkyl halide | - | Alkylated pyrrolidine |

| Suzuki Coupling | Arylboronic acid, Base | Palladium(0) | Arylated pyrrolidine |

| Heck Coupling | Aryl halide, Base | Palladium(0) | Arylated pyrrolidine |

| Buchwald-Hartwig Amination | Aryl halide, Amine, Base | Palladium(0) | Aminated pyrrolidine |

Protecting Group Chemistry in Pyrrolidine Synthesis

In the synthesis of pyrrolidines, which are five-membered nitrogen-containing heterocycles, the secondary amine is often a site of undesired reactivity. To mitigate this, the nitrogen atom is temporarily protected. This strategy is crucial for achieving high yields and stereoselectivity in subsequent reactions. The choice of protecting group is dictated by its stability to the reaction conditions employed in the synthetic route and the ease with which it can be removed without affecting other parts of the molecule.

Role of the Tert-Butoxycarbonyl (Boc) Group in Pyrrolidine Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for the nitrogen atom in pyrrolidine synthesis. masterorganicchemistry.com Its popularity stems from a combination of factors including its ease of installation, stability under a wide range of reaction conditions, and predictable cleavage under specific acidic conditions. masterorganicchemistry.comorganic-chemistry.org

The Boc group is typically introduced by reacting the pyrrolidine's secondary amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) (Boc₂O), in the presence of a base. organic-chemistry.org Once installed, the bulky tert-butyl group provides steric hindrance that can influence the stereochemical outcome of subsequent reactions at adjacent positions. Furthermore, the carbamate (B1207046) linkage renders the nitrogen atom significantly less nucleophilic and basic, preventing it from participating in unwanted side reactions. This stability to most nucleophiles and bases makes it compatible with a variety of synthetic transformations. organic-chemistry.org

N-Boc-protected pyrrolidines are key intermediates in the synthesis of a wide array of pharmacologically active compounds and complex natural products. nih.govmdpi.com For instance, N-Boc-protected enantiopure 3-aminopyrrolidines and 3-hydroxypyrrolidines serve as crucial building blocks for kinase inhibitors and other therapeutic agents. nih.gov The synthesis of precursors for drugs like Anisomycin, Ertapenem, and Meropenem frequently involves the use of a Boc-protected pyrrolidine intermediate to ensure the desired chemical transformations occur selectively. mdpi.comnih.gov The Boc group's role extends to directing lithiation reactions for the asymmetric synthesis of 2-substituted pyrrolidines, demonstrating its utility in controlling regioselectivity.

Selective Deprotection Methodologies

A key advantage of the Boc group is the availability of multiple methods for its removal, allowing for selective deprotection even in the presence of other sensitive functional groups. The most common method involves treatment with strong, anhydrous acids. masterorganicchemistry.com

Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is a standard reagent for Boc removal. masterorganicchemistry.comnih.gov The mechanism involves protonation of the carbamate followed by the elimination of isobutylene (B52900) and carbon dioxide, cleanly regenerating the amine. Other strong acids like hydrogen chloride (HCl) in an organic solvent or hydrogen fluoride (B91410) (HF) are also effective, though HF is particularly hazardous and requires specialized equipment. mdpi.comresearchgate.net

While effective, strong acids can sometimes lead to side reactions or the cleavage of other acid-labile groups. Consequently, milder and more selective deprotection methods have been developed. For instance, a mixture of oxalyl chloride and methanol (B129727) has been reported as a mild method for cleaving the N-Boc group at room temperature. rsc.orgnih.gov This procedure is tolerant of a diverse range of other functional groups. nih.gov Another selective method involves the use of nitric acid (HNO₃) in dichloromethane, which can deprotect N-Boc amines without affecting other acid-sensitive groups like tert-butyl esters or benzyloxycarbonyl (Cbz) groups.

| Reagent(s) | Typical Conditions | Selectivity and Notes | Citations |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in DCM, room temperature | Standard, highly effective method. Can cleave other acid-labile groups. | masterorganicchemistry.comnih.gov |

| Hydrogen Chloride (HCl) | In organic solvents (e.g., dioxane, methanol) | Common and effective. Can be harsh on sensitive substrates. | mdpi.com |

| Oxalyl Chloride / Methanol | Methanol, room temperature, 1-4 hours | Mild conditions, suitable for substrates with diverse functional groups. | rsc.orgnih.gov |

| Nitric Acid (HNO₃) | Dichloromethane (CH₂Cl₂) | Effective and selective; preserves Z (Cbz) and t-butyl ester groups. |

Orthogonal Protection Strategies for Multifunctional Pyrrolidines

The synthesis of multifunctional pyrrolidines, which contain several reactive groups, often requires an orthogonal protection strategy. This approach utilizes multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. masterorganicchemistry.comnih.gov This allows for the sequential unmasking and reaction of different functional groups within the same molecule, providing a high degree of synthetic flexibility. nih.gov

The Boc group is a central component of many orthogonal schemes due to its unique cleavage condition (acidolysis). It is frequently paired with groups that are removed under different conditions, such as base-labile or hydrogenation-labile groups. organic-chemistry.org

A classic orthogonal pairing is the Boc group (acid-labile) with the 9-fluorenylmethoxycarbonyl (Fmoc) group (base-labile). organic-chemistry.org In a molecule containing both an N-Boc and an N-Fmoc protected amine, the Fmoc group can be selectively removed with a mild base like piperidine, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid. Another common pairing is Boc with the benzyloxycarbonyl (Cbz or Z) group. The Cbz group is stable to the acidic conditions used to remove Boc but can be cleaved via catalytic hydrogenation, a process to which the Boc group is stable. masterorganicchemistry.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, where precise, stepwise manipulations are necessary. nih.gov

| Protecting Group 1 (Removal Condition) | Protecting Group 2 (Removal Condition) | Orthogonality Principle | Citations |

|---|---|---|---|

| Boc (Acid-labile) | Fmoc (Base-labile) | Acidic cleavage of Boc does not affect Fmoc; basic cleavage of Fmoc does not affect Boc. | organic-chemistry.org |

| Boc (Acid-labile) | Cbz (Z) (Hydrogenolysis) | Acidic cleavage of Boc does not affect Cbz; catalytic hydrogenation cleaves Cbz but not Boc. | masterorganicchemistry.com |

| Boc (Acid-labile) | Benzyl (Bn) ether/ester (Hydrogenolysis) | Acidic cleavage of Boc does not affect Bn; catalytic hydrogenation cleaves Bn but not Boc. | ub.edu |

Mechanistic Investigations of Chemical Transformations Involving Pyrrolidine Derivatives

Elucidation of Reaction Pathways in Pyrrolidine (B122466) Synthesis

The construction of the pyrrolidine skeleton can be achieved through various synthetic routes, each characterized by a distinct reaction pathway. Computational and experimental studies have been instrumental in mapping these intricate transformations.

One-pot syntheses of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) have been shown to proceed through a multi-stage mechanism that includes Michael addition, a Nef-type rearrangement, and a final cyclization to form the pyrrolidine ring. nih.govresearchgate.net Another pathway involves the P450-catalyzed amination of pyrrolidine derivatives, which begins with the enzymatic hydroxylation of a C-H bond to form a hydroxylated intermediate. nih.gov This is followed by non-enzymatic dehydration and C-N coupling reactions, which are significantly more favorable in an aqueous environment compared to a non-polar protein environment. nih.gov The cyclization of the hydroxylated intermediate in a non-polar solvent like diethyl ether faces a high free energy barrier of 22.2 kcal mol⁻¹. nih.gov

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, the reaction pathway is initiated by the acid-catalyzed condensation of an aromatic aldehyde and an amine to generate an imine intermediate. beilstein-journals.org This imine is subsequently protonated to form a more reactive iminium species, which is then attacked by an enol nucleophile to proceed toward the final cyclized product. beilstein-journals.org

Copper-catalyzed intramolecular C-H amination presents another important pathway for pyrrolidine synthesis. acs.org Mechanistic studies of palladium-catalyzed alkene carboamination and carboalkoxylation reactions indicate that these transformations proceed through a syn-heteropalladation mechanistic pathway to yield pyrrolidine derivatives. organic-chemistry.org

Stereochemical Control Mechanisms in Asymmetric Reactions

Achieving stereochemical control is a paramount objective in the synthesis of complex molecules containing pyrrolidine rings. This is often accomplished through asymmetric catalysis, where chiral catalysts or auxiliaries guide the reaction to favor the formation of one stereoisomer over others.

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and versatile method for the enantioselective synthesis of pyrrolidines, allowing for the creation of diverse stereochemical patterns. rsc.org In these reactions, the stereochemical outcome can be controlled with high precision. For instance, the diastereoselective synthesis of densely substituted pyrrolidines can be achieved via [3+2] cycloaddition reactions between azomethine ylides and 1-azadienes bearing an N-tert-butanesulfinyl group. acs.org This chiral sulfinyl group acts as an effective auxiliary, inducing a specific absolute configuration in the final pyrrolidine product. acs.org Computational studies have shown that steric interactions between the tert-butyl group and other parts of the reacting molecules in the transition state are crucial for determining the diastereoselectivity of the cycloaddition. acs.org

Organocatalysis provides another robust strategy for stereochemical control. An asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, catalyzed by Cinchonidine-derived bifunctional amino-squaramide catalysts, yields highly substituted pyrrolidines with a quaternary stereocenter at the 3-position in high enantio- and diastereoselectivities. rsc.org DFT calculations have also highlighted the significant role of the tert-butyl group in influencing both the reaction rate and the enantioselectivity in certain organocatalyzed reactions. nih.gov

Role of Specific Reagents and Catalysts in Pyrrolidine Chemistry

The choice of reagents and catalysts is critical in directing the outcome of pyrrolidine synthesis, influencing reactivity, selectivity, and reaction mechanism. A wide array of both metal-based and metal-free systems have been developed.

Metal-Based Catalysts:

Copper: [TpxCuL] complexes (where Tpx = tris(pyrazolyl)borate) are effective precatalysts for the intramolecular C-H amination of N-fluoride amides to form pyrrolidines. acs.org

Silver: Silver carbonate (Ag₂CO₃) has been used as a catalyst in the 1,3-dipolar cycloaddition of azomethine ylides to produce highly substituted proline derivatives. acs.org

Iridium: Cp*Ir complexes catalyze the N-heterocyclization of primary amines with diols to afford various cyclic amines, including pyrrolidines. organic-chemistry.org

Cobalt and Nickel: These catalysts are used in divergent hydroalkylation reactions of 3-pyrrolines. A cobalt catalyst typically yields C2-alkylated pyrrolidines, whereas a nickel catalyst favors the formation of C3-alkylated products. organic-chemistry.org

Rhodium and Gold: Rhodium catalysts are effective for the synthesis of pyrrolidines from O-benzoylhydroxylamines, while gold catalysts can be used in tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to produce enantioenriched pyrrolidines. organic-chemistry.org

Organocatalysts and Reagents:

Amino-squaramide Catalysts: Cinchonidine-derived bifunctional amino-squaramide catalysts are highly effective in promoting asymmetric cascade reactions to form complex pyrrolidines. rsc.org

Potassium tert-butoxide (KOtBu): This strong base can mediate the transition-metal-free dimerization of heterocyclic N-oxides to produce N-heterobiaryls, with mechanistic studies suggesting the involvement of radical anionic intermediates. rsc.org

tert-butoxy (B1229062) aluminium hydride Reagents: Compounds such as [(tBuO)xAlH3−x] have been investigated for their reactivity and catalytic activity, for example, in the dehydrocoupling of amine-boranes. rsc.org

Intermediates and Transition State Analysis

The direct observation of short-lived intermediates and the characterization of transition states are challenging but essential for a complete mechanistic understanding. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for this purpose.

In the P450-catalyzed amination of a lidocaine (B1675312) derivative, the reaction is initiated by H-atom abstraction, leading to a substrate radical and an Fe(IV)-OH intermediate. nih.gov Further along the pathway, zwitterionic and hydroxylated intermediates have been identified. nih.gov Computational analysis of the synthesis of pyrrolidinedione derivatives has provided detailed energetic profiles, revealing the relative energies of various intermediates and transition states. nih.govresearchgate.net For example, the cyclization step to form the pyrrolidine ring was found to have a very low energy barrier of only 11.9 kJ mol⁻¹ after the preliminary protonation of a carbonyl group. nih.gov In contrast, a tautomerization step required for this cyclization has a significantly higher barrier of 178.4 kJ mol⁻¹. nih.govresearchgate.net

DFT studies have also been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org This transformation proceeds through the formation of a 1,1-diazene intermediate, which releases N₂ to form an open-shell singlet 1,4-biradical. acs.org The subsequent collapse of this biradical intermediate to the cyclobutane (B1203170) product is a barrierless process, explaining the retention of stereochemistry. acs.org

Analysis of transition states in the diastereoselective [3+2] cycloaddition for pyrrolidine synthesis revealed that steric hindrance involving the tert-butyl group of the N-tert-butanesulfinyl directing group distorts the planarity of the metallodipole in one of the possible transition state geometries, leading to the observed diastereoselectivity. acs.org

Table 1: Calculated Energy Barriers for Key Steps in Pyrrolidinedione Synthesis This table presents data from a quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane and coumarin.

| Reaction Step | Energy Barrier (kJ mol⁻¹) | Description |

| Michael Addition | 21.7 | Deprotonated nitromethane addition to coumarin. nih.govresearchgate.net |

| Tautomerization | 178.4 | Tautomerization of the nitrosohydroxymethyl group necessary for cyclization. nih.govresearchgate.net |

| Cyclization | 11.9 | Formation of the pyrrolidine ring from a protonated intermediate. nih.gov |

| Lactone Ring Opening | 84.9 | Activation energy required to open the lactone ring. nih.gov |

Computational and Theoretical Studies of Pyrrolidine Structures and Reactivity

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For pyrrolidine (B122466) derivatives, DFT calculations are crucial for determining the preferred conformations of the five-membered ring, a phenomenon known as ring puckering.

The pyrrolidine ring is not planar and exists in various puckered conformations, most commonly described as "envelope" (with one atom out of the plane of the other four) or "twist" (with two adjacent atoms out of the plane) forms. The position and nature of substituents dictate the energetically favorable pucker. For proline, an amino acid with a pyrrolidine ring, these are often referred to as Cγ-exo (puckering away from the carboxyl group) and Cγ-endo (puckering towards the carboxyl group) conformations. nih.govnih.gov

In the case of 3-(Tert-butoxy)pyrrolidine, the sterically demanding tert-butoxy (B1229062) group at the C-3 position is expected to have a profound impact on the ring's conformation. Studies on analogous compounds, such as 4-tert-butylprolines, have shown that bulky alkyl groups strongly favor a pseudoequatorial orientation to minimize steric strain. nih.gov This preference, in turn, locks the pyrrolidine ring into a specific puckered conformation. DFT calculations allow for the precise determination of the energies of these different conformers. For instance, in a study of β-proline oligopeptides, DFT calculations revealed that the Cγ-endo pucker of a substituted pyrrolidine ring was more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. frontiersin.org

DFT methods, such as B3LYP combined with basis sets like 6-31G* or higher, are commonly employed to optimize the geometries of different possible conformers and calculate their relative energies. frontiersin.orgnih.govresearchgate.net This analysis provides a detailed picture of the conformational landscape and the populations of different puckered states at equilibrium.

Table 1: Key DFT Findings for Conformational Analysis of Substituted Pyrrolidines

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| B3LYP/6-31+G(d,p) | β-Proline Oligopeptides | Cγ-endo pucker is more stable than Cγ-exo by 1.2 kcal·mol⁻¹ in solution. | frontiersin.org |

| B3P86/6-31G | N-Boc-pyrrolidine Complex | Successfully predicted the sense of induction and identified the lowest energy complex for enantioselective lithiation. | nih.govcapes.gov.br |

| B3LYP-D3BJ/6-311++G** | Difluorinated Pyrrolidines | Demonstrated that the anomeric effect (nN→σCF) is a key factor in modulating conformer energetics. | beilstein-journals.org |

Molecular Dynamics Simulations of Pyrrolidine-Based Systems

While DFT calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and interactions with other molecules, such as biological macromolecules. nih.gov

For pyrrolidine-based systems, particularly those designed as enzyme inhibitors or drug candidates, MD simulations are invaluable for several reasons:

Conformational Stability: Simulations can track the root mean square deviation (RMSD) of the molecule to assess its stability in a specific environment, such as the binding pocket of a protein. nih.gov

Binding Interactions: MD can reveal the dynamic nature of interactions (e.g., hydrogen bonds, hydrophobic contacts) between a pyrrolidine derivative and its biological target, providing a more realistic view than static docking models. nih.govnih.gov

Solvent Effects: By explicitly including solvent molecules (like water), MD simulations can accurately model how the solvent influences the conformation and dynamics of the pyrrolidine ring.

In a typical MD simulation of a pyrrolidine derivative complexed with a protein, the system is solvated in a water box with appropriate ions to simulate physiological conditions. nih.gov The simulation is run for a duration ranging from nanoseconds to microseconds, generating a trajectory that illustrates the molecule's behavior over time. Analysis of this trajectory can reveal stable binding modes, conformational transitions of the pyrrolidine ring, and the energetics of binding. nih.govresearchgate.netresearchgate.net

Table 2: Typical Parameters and Outputs of MD Simulations for Pyrrolidine Systems

| Parameter/Output | Description | Typical Application |

|---|---|---|

| Force Field | A set of empirical energy functions (e.g., AMBER, CHARMM, GROMOS) that describes the potential energy of the system. | Defines the physics governing atomic interactions. nih.gov |

| Simulation Time | The duration of the simulation, typically in the nanosecond (ns) to microsecond (µs) range. | Longer simulations provide better sampling of conformational space. nih.govnih.gov |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the molecule and its complex. nih.gov |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Post-processing analysis to estimate the strength of the interaction between the ligand and its receptor. | Predicts binding affinity. researchgate.net |

Quantum Chemical Studies on Reaction Mechanisms and Selectivity

Quantum chemical methods, primarily DFT, are essential for elucidating the mechanisms of chemical reactions involving pyrrolidine derivatives. These studies can map out entire reaction pathways, identify transition states, and calculate activation energies, thereby explaining reaction outcomes and selectivity. beilstein-journals.org

A prominent example is the study of the enantioselective lithiation of N-Boc-pyrrolidine. Computational studies at the B3P86/6-31G* level have been used to model the reaction between N-Boc-pyrrolidine, an organolithium reagent, and a chiral ligand. nih.govcapes.gov.bryork.ac.uk These calculations can:

Determine the structure of the pre-reaction complex.

Locate the transition state for the proton transfer step.

Calculate the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡).

By comparing the activation energies for pathways leading to different stereoisomers, researchers can predict which product will be favored, explaining the observed enantioselectivity. For instance, one study found that the lowest energy complex for the lithiation of N-Boc-pyrrolidine also had the lowest activation energy (ΔG‡ = 11.5 kcal/mol) for proton transfer, which correlated well with the experimentally observed product. nih.govyork.ac.uk

These computational approaches are also applied to other reactions, such as cycloadditions, to understand regio- and diastereoselectivity. mdpi.com The calculations can reveal subtle electronic and steric effects that govern the reaction's outcome.

Table 3: Calculated Activation Energies for the Enantioselective Lithiation of N-Boc-pyrrolidine

| Reactant Complex | Computational Level | Calculated Activation Enthalpy (ΔH‡) | Calculated Gibbs Free Energy of Activation (ΔG‡) | Reference |

|---|---|---|---|---|

| Isopropyllithium/N-Me-diamine/N-Boc-pyrrolidine | B3P86/6-31G | 11.1 kcal/mol | 11.5 kcal/mol | nih.govyork.ac.uk |

| Isopropyllithium/N-iPr-diamine/N-Boc-pyrrolidine | B3P86/6-31G | 11.7 kcal/mol | 11.8 kcal/mol | nih.govyork.ac.uk |

Structure–Activity Relationships Derived from Computational Models

In drug discovery, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is paramount. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the activity of new compounds based on their structural features. researchgate.net

For pyrrolidine derivatives, which are scaffolds for a wide range of biologically active molecules, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.govtandfonline.com These methods work by:

Aligning a set of pyrrolidine derivatives with known biological activities.

Calculating steric and electrostatic fields (for CoMFA) and additional fields like hydrophobic and hydrogen bond donor/acceptor fields (for CoMSIA) around the aligned molecules.

Correlating the variations in these fields with the observed biological activities using statistical methods like Partial Least Squares (PLS).

The resulting QSAR models can be visualized as 3D contour maps, which highlight regions where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease biological activity. tandfonline.com These maps provide intuitive guidance for medicinal chemists to design new derivatives, such as analogs of this compound, with potentially improved potency. Such studies have been performed on pyrrolidine derivatives as inhibitors of targets like influenza neuraminidase and myeloid cell leukemia-1 (Mcl-1). nih.govnih.gov

Table 4: Principles of 3D-QSAR Modeling for Pyrrolidine Derivatives

| QSAR Method | Molecular Fields Considered | Key Output | Application |

|---|---|---|---|

| CoMFA | Steric and Electrostatic | Contour maps showing where steric bulk and charge influence activity. | Guiding the modification of substituents to enhance biological potency. nih.govtandfonline.com |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | More detailed contour maps providing insights into multiple types of interactions. | Refining lead compounds by optimizing various physicochemical properties simultaneously. nih.govtandfonline.com |

Pseudorotational Potential and Geometric Structure Analysis of Pyrrolidine Rings

The non-planar nature of the pyrrolidine ring is best described by the concept of pseudorotation. nih.gov The puckered conformation of the five-membered ring is not static but can continuously interconvert between different forms (e.g., various envelope and twist conformations) through low-energy pathways. This continuum of conformations can be described by two parameters: a puckering amplitude and a phase angle.

Computational chemistry provides the tools to map the potential energy surface (PES) of this pseudorotational pathway. researchgate.netrsc.org By systematically varying the ring's dihedral angles and calculating the energy at each point, a potential energy curve can be generated. This curve reveals the locations of the energy minima (the most stable conformers) and the energy barriers between them. researchgate.net

Table 5: Common Puckered Conformations of the Pyrrolidine Ring

| Conformation Type | Description | Symmetry |

|---|---|---|

| Envelope (E) | Four atoms are coplanar, and the fifth atom is out of the plane. | Cs |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | C2 |

The specific atom that is out of plane in the envelope form, or the pair of atoms in the twist form, defines the exact conformation along the pseudorotational pathway.

Applications of Tert Butoxy Substituted Pyrrolidines in Contemporary Organic Synthesis

Design and Application of Pyrrolidine-Based Organocatalysts

The chiral pyrrolidine (B122466) framework is a cornerstone of modern asymmetric organocatalysis, largely due to the success of proline and its derivatives in mimicking the active sites of aldolase (B8822740) enzymes. The design of novel pyrrolidine-based catalysts often involves modifying the ring to enhance catalytic activity, improve stereoselectivity, and tune physical properties such as solubility. These modifications aim to create a more sterically demanding and electronically specific environment to control the approach of substrates during the catalytic cycle.

Development of Novel Chiral Pyrrolidine Organocatalysts

While proline itself is a powerful catalyst, significant research has been dedicated to developing derivatives that overcome its limitations, such as modest solubility in organic solvents and the need for high catalyst loadings. Chiral 3-(tert-butoxy)pyrrolidine, often referred to by its protected form, (S)- or (R)-3-(Boc-amino)pyrrolidine, serves as an essential chiral synthon for creating more sophisticated catalysts. Rather than acting as a direct catalyst in its protected form, it is employed as a rigid scaffold onto which other catalytically active groups are appended.

This building block approach allows for the introduction of specific functionalities that can engage in hydrogen bonding, create steric hindrance, or alter the electronic nature of the final catalyst. For instance, (S)-3-(Boc-amino)pyrrolidine is used as a foundational piece to prepare aminopyrrolidine scaffolds designed for specific asymmetric reactions, such as the Morita-Baylis-Hillman reaction google.com. The tert-butoxycarbonyl (Boc) group serves as a reliable protecting group for the amine at the 3-position, allowing for selective modification at the pyrrolidine nitrogen before its removal to unmask the active catalytic site.

Table 1: Applications of this compound in Organocatalyst Development

| Catalyst Scaffold Type | Target Reaction | Role of this compound |

|---|---|---|

| Aminopyrrolidine Scaffolds | Asymmetric Morita-Baylis-Hillman Reaction | Chiral building block to create the rigid catalyst backbone google.com. |

| Bifunctional Catalysts | Michael Additions, Aldol (B89426) Reactions | Introduces a chiral center and a site for attaching hydrogen-bond donor groups. |

| Diamino Scaffolds | Enantioselective Reactions | Serves as a rigid chiral diamine precursor after deprotection google.com. |

Applications in Enantioselective Reactions (e.g., Mannich-type, Aldol, Michael Additions)

The ultimate test of a novel chiral organocatalyst is its performance in key enantioselective carbon-carbon bond-forming reactions. Catalysts derived from the pyrrolidine scaffold are renowned for their efficacy in Mannich-type, Aldol, and Michael addition reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

The Mannich reaction, which creates β-amino carbonyl compounds, is a powerful tool for synthesizing chiral amines and amino acids google.com. Similarly, pyrrolidine-catalyzed aldol reactions provide access to chiral β-hydroxy carbonyl compounds, while Michael additions enable the conjugate addition of nucleophiles to α,β-unsaturated systems with high stereocontrol . While this compound itself is not typically the final catalyst, the scaffolds derived from it are designed to excel in these transformations. For example, chiral 3-aminopyrrolidines are used to create rigid diamino scaffolds for organocatalysis, demonstrating the utility of this building block in creating catalysts for a range of enantioselective transformations google.com.

Pyrrolidines as Building Blocks for Complex Molecular Architectures

Beyond its role in catalyst development, this compound is a highly valued chiral building block for the synthesis of complex molecules, particularly those with pharmaceutical applications. The Boc-protected amine allows it to be carried through multi-step syntheses, with the protecting group being readily removed under acidic conditions at a strategic point. Its defined stereochemistry is transferred to the final product, making it an efficient tool for asymmetric synthesis.

Construction of Nitrogen Heterocycles

The this compound moiety can be incorporated into larger, more complex heterocyclic systems. Its nucleophilic ring nitrogen, once deprotected, or the exocyclic amine at the 3-position can participate in cyclization reactions to form fused or spirocyclic ring systems.

Documented applications include its use as a key intermediate in the synthesis of:

Pyrido[3,4-d]pyrimidine derivatives , which have been investigated as potent inhibitors of the EGFR tyrosine kinase, a target in cancer therapy google.com.

N-benzyl-3-sulfonamidopyrrolidines , a class of compounds that act as potent inhibitors of bacterial cell division, offering a potential new avenue for antibiotic development google.com.

CXCR7 antagonists , where (S)-tert-butyl pyrrolidin-3-yl carbamate (B1207046) is reacted with a chloro- ruifuchemical.comtriazolo[4,3-a]pyrazine core to build a molecule with potential applications in inflammatory diseases and cancer ruifuchemical.com.

Vinylpyrrolidinone-cephalosporin derivatives , highlighting its role as an important intermediate in the production of advanced antibiotic agents.

Synthesis of Peptidomimetics and Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Incorporating rigid cyclic structures like the pyrrolidine ring is a common strategy to constrain the conformational flexibility of a peptide backbone, often locking it into a bioactive conformation.

This compound is utilized in this area as a precursor to non-natural amino acids and as a scaffold for peptidomimetic structures. For example, it has been used in the synthesis of novel N-(aminocycloalkylene)amino acid derivatives. This method involves a nucleophilic substitution reaction between a chiral triflate ester and an aminopyrrolidine derivative, resulting in new amino acid structures with high purity ruifuchemical.com. The rigid pyrrolidine core imparts a specific three-dimensional structure that is desirable in drug design.

Strategic Intermediates in Total Synthesis Campaigns

The synthesis of complex, biologically active molecules, including pharmaceuticals and natural products, relies on a strategic supply of chiral building blocks. This compound, in its enantiomerically pure forms, serves as a crucial intermediate in the multi-step synthesis of such targets. Its pre-installed stereocenter and orthogonally protected amino groups allow for a convergent and efficient synthetic strategy.

While its application in the total synthesis of natural products is not as widely documented as proline, its role in creating complex synthetic targets for pharmaceutical development is clear. It has been employed as a strategic intermediate in the synthesis of opsin-binding ligands, which are being investigated for their potential in treating vision disorders related to protein misfolding. In this context, (S)-tert-butyl pyrrolidin-3-yl carbamate is incorporated into the final molecule, demonstrating its value as a chiral building block for constructing highly specific and complex therapeutic agents.

Table 2: this compound as a Building Block for Complex Molecules

| Target Molecule Class | Specific Example | Role of this compound |

|---|---|---|

| Nitrogen Heterocycles | Pyrido[3,4-d]pyrimidines | Key chiral building block for EGFR inhibitors google.com. |

| CXCR7 Antagonists | Nucleophilic component in building the final antagonist structure ruifuchemical.com. | |

| Cephalosporin Derivatives | Intermediate for advanced antibiotics. | |

| Amino Acid Derivatives | N-(aminocycloalkylene)amino acids | Chiral scaffold to create novel amino acid structures ruifuchemical.com. |

| Pharmaceutical Targets | Opsin-Binding Ligands | Chiral intermediate for compounds targeting protein misfolding. |

Process Chemistry and Green Manufacturing Aspects for Pyrrolidine Derivatives

The industrial production of pyrrolidine derivatives, such as this compound, necessitates a strong focus on process chemistry and green manufacturing principles. These considerations are paramount for ensuring that synthetic routes are not only economically viable and scalable but also environmentally sustainable. Key areas of focus include the optimization of synthetic pathways to maximize efficiency and minimize waste, as well as the development of effective and sustainable methods for chiral separation.

Optimization of Synthetic Routes for Scalability and Efficiency

The scalable and efficient synthesis of this compound often begins with its precursor, N-Boc-3-hydroxypyrrolidine. The optimization of the synthesis of this key intermediate is a critical first step. Traditional routes to N-Boc-3-hydroxypyrrolidine have utilized starting materials like D-malic acid, which can be expensive for large-scale production. More cost-effective and scalable processes have been developed, for instance, from epichlorohydrin (B41342) and sodium cyanide. One patented process describes a one-pot synthesis where 4-chloro-3-hydroxy-butyronitrile, derived from epichlorohydrin, undergoes reduction and cyclization to yield 3-hydroxypyrrolidine, which is then protected with a Boc group. This streamlined approach boasts a total yield of over 85% and a purity exceeding 95%, significantly reducing production costs google.comselvita.com.

Another innovative and green approach to synthesizing chiral N-Boc-3-hydroxypyrrolidines involves a one-pot photoenzymatic process. This method combines a photochemical oxyfunctionalization of pyrrolidine to generate 3-pyrrolidinone, followed by an in-situ N-protection and a stereoselective biocatalytic reduction. This chemoenzymatic strategy achieves high conversions (up to 90%) and excellent enantiomeric excess (>99%) under mild conditions, highlighting a sustainable alternative to traditional methods that may rely on heavy metals and harsh reagents nih.gov.

The subsequent conversion of N-Boc-3-hydroxypyrrolidine to this compound is typically achieved through an O-alkylation reaction, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a tert-butylating agent. However, the Williamson ether synthesis has limitations, particularly when using tertiary alkyl halides, which can lead to competing elimination reactions youtube.comstackexchange.com. To optimize this step for scalability and efficiency, process chemists focus on several factors:

Choice of Base and Solvent: The selection of a suitable base and solvent system is crucial to favor the desired substitution reaction over elimination.

tert-Butylating Agent: Instead of tertiary alkyl halides, alternative reagents that can deliver a tert-butyl group with reduced risk of elimination are often explored.

Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry is essential to maximize yield and purity.

Green chemistry principles are increasingly being applied to ether synthesis. This includes the exploration of greener solvents, catalyst systems that minimize waste, and more atom-economical tert-butylation methods nih.govsphinxsai.comorganicchemistrytutor.com.

The following table summarizes various synthetic strategies for key pyrrolidine precursors, highlighting the move towards more scalable and greener processes.

| Starting Material | Key Transformation(s) | Product | Reported Yield/Efficiency | Key Advantages |

| D-Malic Acid | Cyclization, Reduction, Boc Protection | N-Boc-3-hydroxypyrrolidine | - | Utilizes a chiral pool starting material. |

| Epichlorohydrin | Ring-opening, Reduction, Cyclization, Boc Protection | N-Boc-3-hydroxypyrrolidine | >85% | Cost-effective, high yield, one-pot potential. google.comselvita.com |

| Pyrrolidine | Photo-oxyfunctionalization, N-protection, Biocatalytic reduction | Chiral N-Boc-3-hydroxypyrrolidine | Up to 90% conversion, >99% ee | Green, mild conditions, high enantioselectivity. nih.gov |

Chiral Separation Methodologies and Process Development

Since many applications of this compound require a specific enantiomer, the development of efficient and scalable chiral separation methods is of utmost importance. Several methodologies are employed in the industrial setting to resolve racemic mixtures of pyrrolidine derivatives.

Enzymatic Kinetic Resolution (EKR): This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, like 3-hydroxypyrrolidine, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated. EKR is valued for its high enantioselectivity and operation under mild, environmentally friendly conditions. For instance, the enzymatic resolution of racemic N-substituted 3-hydroxypyrrolidin-2-ones has been successfully implemented on a multi-kilogram scale researchgate.net. The efficiency of EKR can be further enhanced through dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Diastereomeric Salt Resolution: This classical resolution technique involves reacting a racemic mixture of a base, such as 3-aminopyrrolidine (B1265635) (a related precursor), with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer is then liberated from the separated diastereomeric salt. The optimization of this process for industrial scale involves careful selection of the resolving agent, solvent, and crystallization conditions to maximize the yield and diastereomeric excess of the desired salt. This method has been successfully applied to the pilot-scale production of enantiopure 3-aminopyrrolidine researchgate.net.

Chiral Chromatography: Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful tool for the separation of enantiomers on both analytical and preparative scales. Chiral Stationary Phases (CSPs) are employed to selectively interact with one enantiomer more strongly than the other, leading to their separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantiomeric separation. The choice of the CSP is critical, with polysaccharide-based and macrocyclic glycopeptide columns being commonly used. Method development involves screening different CSPs and mobile phase compositions to achieve optimal separation stackexchange.comorganic-chemistry.org.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and more efficient alternative to HPLC for chiral separations. It utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic and reduces the consumption of organic solvents. SFC often provides faster separations and higher throughput, making it attractive for industrial applications. The development of robust SFC methods is a key focus in process chemistry for the purification of chiral intermediates selvita.comsphinxsai.comnih.govnih.govchromatographyonline.com.

The following table provides an overview of different chiral separation methodologies applicable to pyrrolidine derivatives.

| Methodology | Principle | Key Advantages | Considerations for Process Development |

| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed selective reaction of one enantiomer. | High enantioselectivity, mild and green conditions. nih.govresearchgate.net | Enzyme selection, stability, and cost; separation of product from unreacted starting material. |

| Diastereomeric Salt Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Scalable, well-established technique. researchgate.net | Selection of resolving agent and solvent; optimization of crystallization conditions. |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase. | High resolution, applicable to a wide range of compounds. stackexchange.comorganic-chemistry.org | High solvent consumption for preparative scale, cost of CSPs. |

| Chiral SFC | Chiral separation using supercritical fluid as the mobile phase. | Green (reduced organic solvent), fast, high throughput. selvita.comsphinxsai.comnih.govnih.govchromatographyonline.com | Initial capital investment for equipment, method development for specific compounds. |

Advanced Analytical and Spectroscopic Methodologies in Pyrrolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and conformational analysis of pyrrolidine (B122466) derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while more advanced NMR techniques can reveal the spatial arrangement of atoms.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon of the tert-butoxy (B1229062) group and the carbons of the pyrrolidine ring resonate at characteristic chemical shifts, which can be used to confirm the presence of these structural motifs.

Conformational analysis of the pyrrolidine ring can be performed by detailed analysis of coupling constants and through the use of Nuclear Overhauser Effect (NOE) experiments. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, such as envelope and twist forms. The magnitudes of the vicinal coupling constants between protons on adjacent carbon atoms are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the pyrrolidine ring in solution can be inferred. Furthermore, NOE data can provide through-space correlations between protons, helping to establish their relative proximity and further refine the conformational model. In some cases, variable temperature NMR studies are employed to investigate the dynamics of conformational exchange. nih.govnih.govauremn.org.brresearchgate.net

Below is a representative table of ¹H and ¹³C NMR chemical shifts for a substituted N-Boc-pyrrolidine derivative, illustrating the typical data obtained.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-Boc (C(CH₃)₃) | 1.41 | 79.2 |

| N-Boc (C(CH₃)₃) | - | 28.5 |

| Pyrrolidine CH | 4.20-3.52 (m) | 78.2, 76.4, 72.8, 70.2 |

| Pyrrolidine CH₂ | 4.20-3.52 (m) | 66.6, 62.5, 59.2 |

| Other substituents | 7.35-7.23 (m), 4.60-4.42 (m) | 155.8, 138.8, 128.1, 127.3, 127.2 |

Note: The data presented is for (2R,3R,4R,5S)-tert-Butyl-2-(benzyloxymethyl)-3,4-bis(triethylsilyloxy)-5-((triethylsilyloxy)methyl)pyrrolidine-1-carboxylate and is illustrative of the types of signals observed for tert-butoxy containing pyrrolidines. The complexity of the pyrrolidine proton signals is due to overlapping multiplets. rsc.org

Mass Spectrometry (MS) for Characterization of Synthetic Intermediates

Mass spectrometry (MS) is a powerful tool for the characterization of synthetic intermediates in the preparation of 3-(Tert-butoxy)pyrrolidine and its derivatives. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

In the context of synthetic chemistry, MS is routinely used to confirm the identity of reaction products and to assess their purity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule, a crucial piece of data for the characterization of new compounds.

The fragmentation of tert-butoxycarbonyl (Boc)-protected amines, including this compound, has been studied. Under electron impact (EI) ionization, a common fragmentation pathway involves the loss of a tert-butyl radical or isobutylene (B52900) from the molecular ion. In electrospray ionization (ESI), a softer ionization technique often used for more polar and thermally labile molecules, the protonated molecule [M+H]⁺ is typically observed. Collision-induced dissociation (CID) of the [M+H]⁺ ion can lead to characteristic fragment ions. For N-Boc protected amines, common fragmentation pathways include the loss of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da). doaj.org The fragmentation patterns are influenced by the substituents on the pyrrolidine ring. nih.gov

A summary of common fragment ions observed in the mass spectra of N-Boc protected pyrrolidine derivatives is presented in the table below.

| Ion | Formation Mechanism |

|---|---|

| [M+H]⁺ | Protonation of the molecule |

| [M+Na]⁺ | Adduct formation with sodium ions |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from the protonated molecule |

| [M-C₄H₉O₂]⁺ | Loss of the entire Boc group |

| [C₄H₉]⁺ | Formation of the tert-butyl cation |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and its derivatives. Furthermore, for chiral derivatives, chiral HPLC is the method of choice for determining the enantiomeric excess (ee). heraldopenaccess.us

For purity analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the chromatogram of a sample to that of a reference standard, the purity can be determined by measuring the relative area of the peak corresponding to the desired compound.

The determination of enantiomeric excess is crucial in the synthesis of chiral pyrrolidines, as the biological activity of enantiomers can differ significantly. Chiral HPLC utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of a chiral compound, leading to their separation into two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated from the relative areas of these two peaks. uma.es A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. The selection of the appropriate CSP and mobile phase is critical for achieving good separation of the enantiomers. chromatographyonline.com In some cases, derivatization of the pyrrolidine with a chiral or UV-active reagent may be performed prior to HPLC analysis to improve separation and detection. researchgate.net

The following table outlines a typical setup for the chiral HPLC analysis of a substituted pyrrolidine.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H or Chiralpak AD |

| Mobile Phase | n-Hexane/Isopropanol mixture |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled |

Future Perspectives and Emerging Research Trends

Development of Novel Catalytic Systems for Pyrrolidine (B122466) Functionalization

The development of innovative catalytic systems is paramount for the efficient and selective synthesis of functionalized pyrrolidines. Research is intensely focused on both asymmetric organocatalysis and transition-metal catalysis to achieve high levels of stereocontrol and to enable challenging bond formations.

A significant area of advancement is in asymmetric organocatalysis . Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are powerful tools for constructing complex molecular architectures. nih.govrsc.org A major breakthrough in this area was the use of diarylprolinol silyl (B83357) ethers for the asymmetric functionalization of aldehydes. nih.govnih.gov Current research aims to fine-tune the structures of these privileged catalysts and to propose entirely new molecular entities to enhance their efficiency and selectivity. nih.govnih.gov Strategies like [3+2] cycloadditions based on iminium activation, chiral Brønsted acid catalysis, and bifunctional organocatalysis are being refined to provide straightforward access to polysubstituted chiral pyrrolidines. nih.gov

Transition-metal catalysis offers complementary approaches for pyrrolidine functionalization. Palladium-catalyzed reactions have proven particularly versatile. For instance, the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines, facilitated by novel phosphoramidite (B1245037) ligands, provides pyrrolidine cycloadducts in excellent yields and selectivities. nih.govnih.gov Another key area is the direct C–H functionalization of the pyrrolidine ring, which avoids the need for pre-functionalized starting materials. nih.govresearchgate.net Palladium-catalyzed arylation at the C-3 position of proline derivatives has been achieved with high stereospecificity using directing groups like aminoquinolines. dntb.gov.ua These directing groups control the site selectivity of the reaction, enabling the formation of cis-2,3-disubstituted pyrrolidines as single stereoisomers. nih.govdntb.gov.ua Research is ongoing to develop new directing groups that are more easily removed and to expand the scope of C-H functionalization to other positions on the pyrrolidine ring. researchgate.net

Future efforts in this domain will likely focus on the discovery of novel catalytic systems that can achieve even higher levels of enantioselectivity and regioselectivity, tolerate a broader range of functional groups, and operate under milder, more environmentally friendly conditions. The development of catalysts for previously inaccessible transformations remains a significant goal.

Integration of Flow Chemistry and Continuous Manufacturing for Pyrrolidine Synthesis